molecular formula C19H30O2 B13766986 Methyl 2,5-octadecadiynoate CAS No. 57156-91-9

Methyl 2,5-octadecadiynoate

Cat. No.: B13766986
CAS No.: 57156-91-9
M. Wt: 290.4 g/mol
InChI Key: XQDLQQYTXOVDQQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-octadecadiynoate can be synthesized through several methods. One common approach involves the esterification of 2,5-octadecadiynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of alternative catalysts to improve yield and reduce reaction time. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-octadecadiynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The triple bonds in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.

    Substitution: Nucleophiles such as halides (e.g., bromine or chlorine) can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 2,5-octadecadiynoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a subject of study in lipidomics and membrane biology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which methyl 2,5-octadecadiynoate exerts its effects depends on the specific application. In biological systems, it may interact with lipid membranes, altering their properties and affecting cellular processes. The compound’s triple bonds can also participate in various chemical reactions, leading to the formation of reactive intermediates that influence its activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-octadecadiynoate
  • Methyl 2,6-octadecadiynoate
  • Methyl 2,5-hexadecadiynoate

Uniqueness

Methyl 2,5-octadecadiynoate is unique due to the specific positioning of its triple bonds, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions.

Properties

57156-91-9

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-2,5-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-13,16H2,1-2H3

InChI Key

XQDLQQYTXOVDQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CCC#CC(=O)OC

Origin of Product

United States

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